
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid
Vue d'ensemble
Description
“(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid” is a chemical compound that has been discussed in various contexts. It has been mentioned as a mescaline precursor . Mescaline is a naturally occurring psychedelic alkaloid of the phenethylamine class, known for its hallucinogenic effects.
Synthesis Analysis
The synthesis of compounds related to “(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid” has been described in the literature. For instance, starting from 3,4,5-trimethoxybenzoic acid, the syntheses of the 3,4,5-trimethoxyphenyl analogs of meperidine hydrochloride and ketobemidone hydrochloride are described . Another study describes the synthesis of 3,4,5-trimethoxyphenyl acrylamides as novel antinarcotic agents .Molecular Structure Analysis
The molecular structure of “(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid” can be inferred from its name. It contains a butanoic acid group (a four-carbon chain with a carboxylic acid group at one end) and a 3,4,5-trimethoxyphenyl group (a phenyl ring with methoxy groups at the 3, 4, and 5 positions) .Applications De Recherche Scientifique
3,4,5-Trimethoxyphenyl substituent in natural products : The 3,4,5-trimethoxyphenyl substituent is frequently found in natural products. A study by Hoye and Kaese (1982) explored the generation of 3,4,5-trimethoxyphenyllithium from bromide or iodide and its addition to various electrophiles, showing an effective method for incorporating this unit via C-C bond formation (Hoye & Kaese, 1982).
Biological activity of benzoic acid derivatives : Chaitramallu et al. (2017) synthesized a series of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid with significant stereoselectivity and improved yields, screening them for biological activity (Chaitramallu et al., 2017).
Cholinesterase Inhibitory Activity : Kos et al. (2021) prepared a series of 3,4,5-trimethoxycinnamates, including the starting 3,4,5-trimethoxycinnamic acid, and tested them for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing insights into the compounds' inhibitory activities and their potential applications in medicinal chemistry (Kos et al., 2021).
Antioxidant properties : A study by Dovbnya et al. (2022) developed methods for synthesizing new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, evaluating their antioxidant activity, which can be crucial in developing new therapeutic agents (Dovbnya et al., 2022).
Optical Gating of Synthetic Ion Channels : Ali et al. (2012) used 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group to demonstrate optical gating of nanofluidic devices based on synthetic ion channels, which has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Propriétés
IUPAC Name |
(2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBULUDGUWZFLMO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




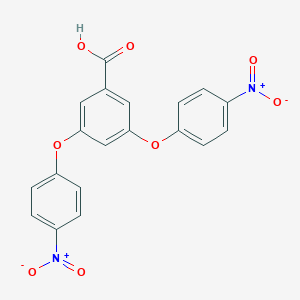
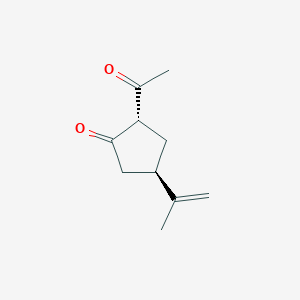
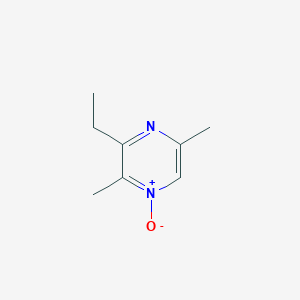
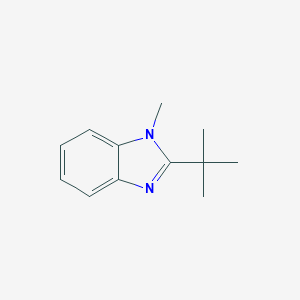
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

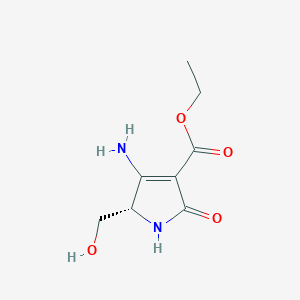
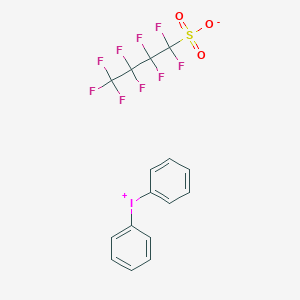
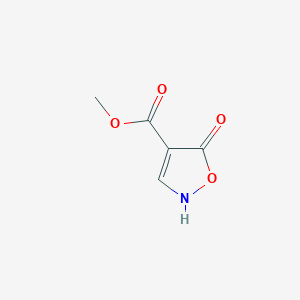

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
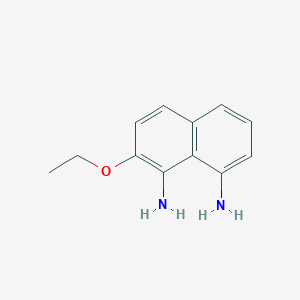
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)